Titanium diethyldithiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

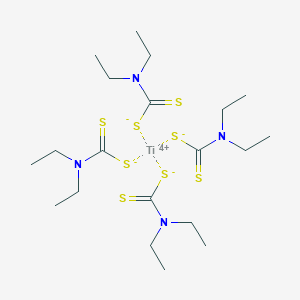

Titanium diethyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals. This compound is particularly notable for its applications in various fields, including optoelectronics and materials science.

準備方法

Synthetic Routes and Reaction Conditions: Titanium diethyldithiocarbamate can be synthesized through the reaction of titanium tetrachloride with sodium diethyldithiocarbamate in an organic solvent. The reaction typically proceeds under mild conditions, with the titanium tetrachloride being added dropwise to a solution of sodium diethyldithiocarbamate. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the production of by-products.

化学反応の分析

Types of Reactions: Titanium diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and diethyldithiocarbamate disulfide.

Reduction: Reduction reactions can lead to the formation of titanium metal and diethyldithiocarbamate.

Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Ligand substitution reactions typically occur in the presence of a coordinating solvent, such as tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Titanium dioxide and diethyldithiocarbamate disulfide.

Reduction: Titanium metal and diethyldithiocarbamate.

Substitution: Various titanium complexes with different ligands.

科学的研究の応用

Titanium diethyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.

Biology: The compound has been studied for its potential use in biological imaging and as a therapeutic agent.

Medicine: Research has explored its use in drug delivery systems and as an anticancer agent.

Industry: this compound is used in the production of optoelectronic materials, such as colloidal nanocrystals for photovoltaic applications

作用機序

The mechanism of action of titanium diethyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its interaction with metal ions can lead to the formation of reactive oxygen species, which can induce apoptosis in cancer cells .

類似化合物との比較

- Zinc diethyldithiocarbamate

- Copper diethyldithiocarbamate

- Nickel diethyldithiocarbamate

Comparison: Titanium diethyldithiocarbamate is unique in its ability to form highly stable complexes with titanium, which is not commonly observed with other transition metals. This stability makes it particularly useful in applications requiring robust and durable materials. Additionally, its optoelectronic properties are superior to those of similar compounds, making it a valuable material for the development of advanced electronic devices .

生物活性

Titanium diethyldithiocarbamate (Ti(DEDTC)₂) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and materials science. This article explores its biological mechanisms, therapeutic applications, and recent research findings, supported by data tables and case studies.

Overview of this compound

This compound is a dithiocarbamate complex that combines titanium with diethyldithiocarbamate ligands. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and nanotechnology.

The biological activity of Ti(DEDTC)₂ is primarily attributed to its ability to chelate metal ions and interact with thiol groups in proteins. This interaction can lead to:

- Metal Ion Chelation : Ti(DEDTC)₂ can form stable complexes with metal ions such as copper, zinc, and iron, which are crucial for various biological processes.

- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .

- Induction of Apoptosis : Depending on the concentration and cellular context, Ti(DEDTC)₂ can either inhibit or induce apoptosis in cancer cells .

1. Cancer Therapy

Recent studies have highlighted the potential of Ti(DEDTC)₂ as an anticancer agent. For instance:

- Nanocomplex Formation : Diethyldithiocarbamate-copper nanocomplexes have shown enhanced chemotherapeutic efficacy against breast cancer by targeting nuclear proteins involved in cell death pathways .

- Mechanistic Insights : Research indicates that these complexes can inhibit proteasome activity and induce oxidative stress, leading to apoptosis in cancer cells .

2. Drug Delivery Systems

Ti(DEDTC)₂ has been explored as a component in drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. The modification of drug carriers with Ti(DEDTC)₂ enhances their stability and bioavailability .

Case Study 1: Anticancer Activity

A study demonstrated that Ti(DEDTC)₂ significantly inhibited the proliferation of various cancer cell lines through mechanisms involving ROS generation and apoptosis induction. The combination of Ti(DEDTC)₂ with other chemotherapeutics resulted in synergistic effects, improving overall treatment efficacy .

Case Study 2: Drug Delivery Enhancement

In another investigation, Ti(DEDTC)₂-modified nanoparticles were used to deliver doxorubicin (DOX). The results showed improved tumor suppression rates compared to DOX alone, indicating that the dithiocarbamate modification facilitated better drug retention and targeted delivery .

Research Findings Summary

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Expanded Applications : Beyond cancer therapy, Ti(DEDTC)₂ may be explored for applications in neuroprotection and anti-inflammatory treatments due to its metal-binding properties.

- Nanotechnology Integration : Continued development of Ti(DEDTC)₂-based nanoparticles could lead to advancements in targeted therapy and imaging techniques.

特性

CAS番号 |

12367-51-0 |

|---|---|

分子式 |

C20H40N4S8Ti |

分子量 |

641.0 g/mol |

IUPAC名 |

N,N-diethylcarbamodithioate;titanium(4+) |

InChI |

InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |

InChIキー |

LFQXBAMBISRCSO-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

正規SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

同義語 |

TITANIUM DIETHYLDITHIOCARBAMATE |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。